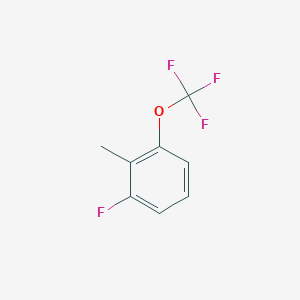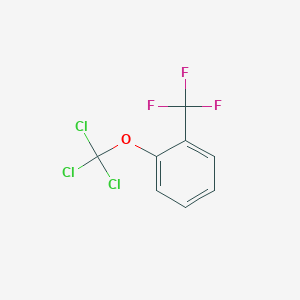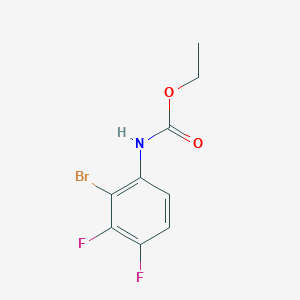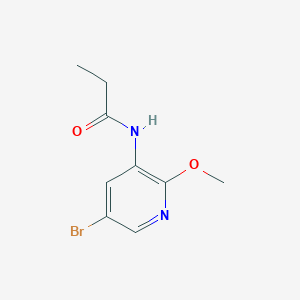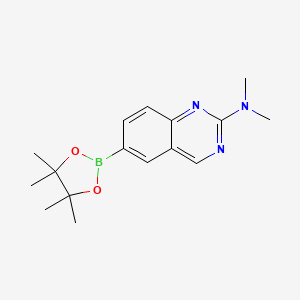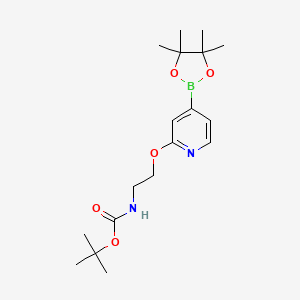![molecular formula C14H17NOSi B1404568 {2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1217863-70-1](/img/structure/B1404568.png)
{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol
Overview
Description
Synthesis Analysis
Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of new pyridine derivatives has been reported, where 2-aminosubstituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used .Chemical Reactions Analysis
A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . Two substrates undergo C−H functionalization to form a new C(sp2)−C(sp3) bond .Scientific Research Applications
Catalysis in Methanol Conversion Methanol, due to its versatile nature, plays a crucial role in various catalytic processes. The dehydration of methanol to produce Dimethyl Ether (DME), a clean fuel and value-added chemical, involves the use of various catalysts including γ-Al2O3, zeolites (ZSM-5, Y, beta, and mordenite), and silicoaluminophosphates. These catalysts are pivotal in methanol conversion processes and have been studied extensively to optimize the production of DME (Bateni & Able, 2018).
Fuel Applications Methanol serves as a significant alternative fuel for internal combustion engines. Its properties make it suitable for spark ignition (SI) engines, requiring fewer modifications compared to compression ignition (CI) engines. Methanol engines offer cleaner burning and higher efficiency, although they emit higher aldehydes. The potential of methanol as a transportation fuel has been discussed extensively, focusing on the technical, economic, and ecological aspects (Kowalewicz, 1993).
Analytical Applications In analytical chemistry, propylsulphonic acid (SCX)-modified silica HPLC columns use methanol or aqueous methanol eluents for effective retention and peak shape of basic drugs. This system demonstrates good retention and selectivity for basic drugs, highlighting the relevance of methanol in the analytical applications (Flanagan et al., 2001).
Hydrogen Production Methanol is a crucial liquid hydrogen carrier and is involved in hydrogen production processes. Recent studies in methanol steam reforming, partial oxidation, and autothermal reforming emphasize the development of catalysts and reactor technology. These processes utilize copper-based catalysts and novel reactor structures, like porous copper fiber sintered-felt and monolith structures, to enhance hydrogen production efficiency (García et al., 2021).
Chemical Marker in Transformer Oil Methanol is identified as a chemical marker for assessing solid insulation condition in power transformers. Studies on methanol generation, its relationship with the degradation of insulating paper, and the methods for its determination in transformer oil underline its importance in monitoring cellulosic insulation degradation (Jalbert et al., 2019).
Future Directions
Novel pyrrolo [2,3- d ]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . This suggests that similar compounds, like “{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol”, could potentially be used in the development of future antidiabetic drugs .
properties
IUPAC Name |
[2-[dimethyl(pyridin-3-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,13-7-5-9-15-10-13)14-8-4-3-6-12(14)11-16/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRXEGRGZUQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
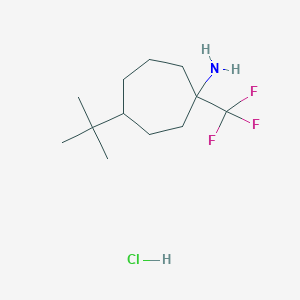

![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)

